

# The Enduring Saga of Cytisine: From Folk Remedy to Modern Pharmacotherapy

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *Cytisine*

Cat. No.: *B100878*

[Get Quote](#)

A Technical Guide to the History, Pharmacology, and Therapeutic Application of a Potent Nicotinic Acetylcholine Receptor Partial Agonist

## Abstract

**Cytisine**, a quinolizidine alkaloid with a rich history rooted in traditional medicine, has emerged as a pharmacologically significant molecule for smoking cessation. Marketed principally as Tabex®, this natural compound predates modern pharmacotherapies for nicotine addiction, yet its elegant mechanism of action as a partial agonist of nicotinic acetylcholine receptors (nAChRs) remains a subject of intense scientific scrutiny and drug development. This in-depth technical guide provides a comprehensive overview of the history of **cytisine**, from its discovery and early applications to the development of Tabex®. We delve into the molecular pharmacology of **cytisine**, its interaction with nAChR subtypes, and the downstream signaling pathways it modulates. Furthermore, this guide presents detailed experimental protocols for the extraction of **cytisine** from its natural sources, its chemical synthesis, and the in vitro and in vivo assays crucial for its characterization and clinical evaluation. By synthesizing historical context with rigorous scientific data and methodologies, this document aims to serve as a vital resource for researchers, scientists, and drug development professionals in the ongoing exploration of **cytisine** and its derivatives.

## A Historical Trajectory: The Unearthing of Cytisine and the Genesis of Tabex®

The story of **cytisine** is a compelling narrative of ethnobotanical observation culminating in modern pharmaceutical development.

## Discovery and Early Inklings of Bioactivity

**Cytisine** was first discovered in 1818 and later isolated in 1865 from the seeds of the "golden rain" tree, *Laburnum anagyroides* (also known as *Cytisus laburnum*).<sup>[1]</sup> Initially, the potent toxicity of the plant was the primary focus of scientific interest.<sup>[2]</sup> The biological effects of **cytisine** were documented in 1912 as being "qualitatively indistinguishable from that of nicotine."<sup>[1]</sup> This early observation was a critical, albeit nascent, recognition of its potential interaction with the same physiological systems as nicotine.

During World War II, a peculiar historical footnote foreshadowed **cytisine**'s future application: German and Russian soldiers reportedly smoked *Cytisus* leaves as a tobacco substitute, likely experiencing the mild nicotinic effects of the **cytisine** content.<sup>[1][3]</sup>

## The Bulgarian Breakthrough: The Birth of Tabex®

The transition of **cytisine** from a botanical curiosity to a therapeutic agent occurred in Bulgaria in the mid-20th century. In the 1950s, extensive pharmacological studies on **cytisine** commenced at the Pharmacology Department of the Sofia Medical Institute.<sup>[4]</sup> Initially, the goal was to develop a respiratory stimulant.<sup>[4]</sup> However, during these investigations, two Bulgarian pharmacologists, Professor Paskov and Dr. Dobrev, made a pivotal observation: **cytisine** exhibited lower toxicity than nicotine and had a weaker peripheral effect on the cardiovascular system.<sup>[4]</sup> This led them to the groundbreaking hypothesis that **cytisine** could be a viable smoking cessation aid by interacting with the same receptors as nicotine.<sup>[4]</sup>

This pioneering research culminated in the development of Tabex®, with the technology for its manufacture being established between 1962 and 1964.<sup>[4][5]</sup> The first batch of Tabex® was produced in September 1964 by the Bulgarian pharmaceutical company Sopharma.<sup>[4]</sup> For over four decades, Tabex® has been used as a smoking cessation treatment in Eastern and Central Europe.<sup>[5][6]</sup>

## Molecular Pharmacology: The Intricate Dance with Nicotinic Acetylcholine Receptors

**Cytisine**'s efficacy as a smoking cessation aid is intrinsically linked to its specific interaction with nicotinic acetylcholine receptors (nAChRs), particularly the  $\alpha 4\beta 2$  subtype, which is a key mediator of nicotine dependence.[7][8]

## Mechanism of Action: A Partial Agonist at the Helm

**Cytisine** is classified as a partial agonist of the  $\alpha 4\beta 2$  nAChR.[9][10] This dualistic action is the cornerstone of its therapeutic effect:

- Agonist Action: **Cytisine** stimulates the  $\alpha 4\beta 2$  nAChRs, mimicking the effect of nicotine to a degree. This alleviates the withdrawal symptoms and cravings experienced by individuals attempting to quit smoking.[7]
- Antagonist Action: By binding to the  $\alpha 4\beta 2$  nAChRs, **cytisine** competitively inhibits nicotine from binding. This reduces the rewarding and reinforcing effects of smoking, making the act of smoking less pleasurable.[7]

This mechanism is visually represented in the following signaling pathway diagram:

Figure 1: Cytisine's Mechanism of Action at the nAChR.



[Click to download full resolution via product page](#)

Figure 2: A Typical Clinical Trial Workflow for a Smoking Cessation Drug.

## Pharmacokinetics and Safety Profile

### Pharmacokinetic Parameters

Understanding the absorption, distribution, metabolism, and excretion (ADME) of **cytisine** is crucial for optimizing dosing regimens.

- Absorption and Bioavailability: **Cytisine** is well-absorbed after oral administration, with high systemic bioavailability. [11]\* Distribution: It exhibits moderate brain uptake in animal models. [12]\* Metabolism: **Cytisine** undergoes minimal or no metabolism. [11]\* Excretion: It is primarily cleared renally as an unchanged drug. [11]\* Half-life: The plasma half-life of **cytisine** is approximately 4.8 hours. [11]

### Safety and Tolerability

**Cytisine** is generally well-tolerated. [4] The most commonly reported adverse effects are mild to moderate and include: [13][14]\* Gastrointestinal disturbances (nausea, vomiting, dyspepsia)

- Dry mouth
- Sleep disturbances (insomnia, abnormal dreams)

Importantly, clinical trials have not shown a significant increase in serious adverse events compared to placebo. [4]

### The Future of Cytisine: Derivatives and Broader Applications

The chemical scaffold of **cytisine** provides a fertile ground for the synthesis of novel derivatives with potentially improved pharmacological properties. [2][15] Varenicline, a highly effective smoking cessation medication, was developed from **cytisine** as a lead compound. [5] Research is ongoing to synthesize **cytisine** derivatives with enhanced selectivity for specific nAChR subtypes and improved blood-brain barrier penetration. [16][17] Beyond smoking cessation, the unique pharmacological profile of **cytisine** suggests potential therapeutic applications in other neurological and psychiatric disorders where nAChR dysfunction is implicated, such as depression. [10][18]

## Conclusion

From its origins in ethnobotanical use to its establishment as a valuable pharmacotherapy, the history of **cytisine** and Tabex® is a testament to the power of scientific inquiry in harnessing the potential of natural products. Its well-defined mechanism of action as a partial agonist of  $\alpha 4\beta 2$  nAChRs, favorable safety profile, and demonstrated efficacy make it a cornerstone in the field of smoking cessation. For researchers and drug development professionals, **cytisine** not only represents an effective therapeutic agent but also serves as a compelling molecular template for the design of next-generation nicotinic ligands with the potential to address a range of unmet medical needs. The enduring saga of **cytisine** is far from over, with ongoing research promising to unlock new chapters in its therapeutic legacy.

## References

- Synthesis and Pharmacological Evaluation of Novel 9- and 10- Substituted **Cytisine** Derivatives - Nicotinic Ligands of Enhanced Subtype Selectivity. PubMed Central.
- Synthesis and preliminary pharmacological evaluation of some **cytisine** derivatives. PubMed.
- Is **Cytisine** Safe?. Sanxin. (2023-11-07).
- Structural Characterization of Binding Mode of Smoking Cessation Drugs to Nicotinic Acetylcholine Receptors through Study of Ligand Complexes with Acetylcholine-binding Protein. NIH.
- Pre-clinical properties of the  $\alpha 4\beta 2$  nicotinic acetylcholine receptor partial agonists varenicline, **cytisine** and dianicline translate to clinical efficacy for nicotine dependence. PubMed Central.
- Cytisinicline vs. Varenicline in Tobacco Addiction: A Literature Review Focused on Emotional Regulation, Psychological Symptoms, and Mental Health. PubMed Central. (2025-07-23).
- Effect of **Cytisine** vs Varenicline on Smoking Cessation: A Randomized Clinical Trial. PMC. (2021-07-06).
- Chemical structures of nicotine, **cytisine**, and varenicline (top). ResearchGate.
- **Cytisine** as an Emerging Tool for Smoking Cessation and Addiction Treatment. PMC - NIH.
- NCSCT A5 **cytisine** 2025 v1. National Centre for Smoking Cessation and Training.
- Pharmacokinetics of **cytisine**, an  $\alpha 4\beta 2$  nicotinic receptor partial agonist, in healthy smokers following a single dose. ResearchGate. (2025-08-06).
- The effects of nicotine, varenicline, and **cytisine** on schedule-controlled responding in mice.
- **Cytisine** Uses, Benefits & Dosage. Drugs.com. (2025-02-19).
- **Cytisine** Pharmacokinetics and Dose Response (C-DRAKS 3 and C-DRAKS 4).

- CC4, a dimer of **cytisine**, is a selective partial agonist at  $\alpha 4\beta 2/\alpha 6\beta 2$  nAChR with improved selectivity for tobacco smoking cessation. PMC - PubMed Central.
- Evaluation of the effectiveness of **cytisine** for the treatment of smoking cessation: A systematic review and meta-analysis. PubMed.
- Animal Models to Investigate the Impact of Flavors on Nicotine Addiction and Dependence.
- **(-)-Cytisine** and derivatives: synthesis, reactivity, and applications.
- Cytisinicline for Smoking Cessation: A Randomized Clinical Trial. PubMed. (2023-07-11).
- Cytisinicline for Smoking Cessation: A Randomized Clinical Trial. PMC - PubMed Central. (2023-07-11).
- A Pharmacokinetic and Pharmacodynamic Evaluation of **Cytisine** in Healthy Smokers. ClinicalTrials.gov.
- A randomized placebo-controlled clinical trial of five smoking cessation pharmacotherapies. PubMed Central. (2010-11-01).
- Adaptive Smoking Cessation Using Precessation Varenicline or Nicotine Patch: A Randomized Clinical Trial. PMC - PubMed Central. (2023-09-08).
- Method for isolation of **cytisine**. Google Patents.
- Human  $\alpha 4\beta 2$  Neuronal Nicotinic Acetylcholine Receptor in HEK 293 Cells: A Patch-Clamp Study. PubMed Central.
- Method of isolating **cytisine** from biomaterial. Google Patents.
- A Pharmacokinetic and Pharmacodynamic Evaluation of **Cytisine** in Healthy Smokers.
- Orthosteric and Allosteric Ligands of Nicotinic Acetylcholine Receptors for Smoking Cessation. Frontiers.
- Smoking Cessation Clinical Research Trials. CenterWatch.
- Stop-Smoking Services Clinical Trials. Mayo Clinic Research.
- Rodent models for nicotine withdrawal. PMC - PubMed Central.
- Method for isolation of **cytisine**. Google Patents.
- Predictive Animal Models for Smoking Cessation Medications (U54). NIH Grants & Funding.
- Effects of nicotine in experimental animals and humans: an update on addictive properties. PMC - PubMed Central.
- Animal Research on Nicotine Reduction: Current Evidence and Research Gaps. Oxford Academic.
- Method of isolating **cytisine** from biomaterial. European Patent Office. (2010-09-03).
- [New method for extraction of cytisin from seeds of Cytisus laburnum]. PubMed.
- **Cytisine**, a Partial Agonist of  $\alpha 4\beta 2$  Nicotinic Acetylcholine Receptors, Reduced Unpredictable Chronic Mild Stress-Induced Depression-Like Behaviors. PubMed Central.
- **Cytisine**, a partial agonist of high affinity nicotinic acetylcholine receptors, has antidepressant-like properties in male C57BL/6J mice. PubMed Central.

- Acute activation, desensitization and smoldering activation of human acetylcholine receptors.. Jefferson Digital Commons. (2013-11-14).
- Nicotinic Acetylcholine Receptor Signaling in Neuroprotection. NCBI Bookshelf. (2018-04-04).
- Nicotinic Acetylcholine Receptors in the Mesolimbic Pathway: Primary Role of Ventral Tegmental Area  $\alpha 6\beta 2^*$  Receptors in Mediating Systemic Nicotine Effects on Dopamine Release, Locomotion, and Reinforcement. PubMed Central.
- Mammalian Nicotinic Acetylcholine Receptors: From Structure to Function. PMC.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. [New method for extraction of cytisin from seeds of *Cytisus laburnum*] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lifechemicals.com [lifechemicals.com]
- 3. Cytisine Uses, Benefits & Dosage [drugs.com]
- 4. Is Cytisine Safe? - Sanxin [sanxinherbs.com]
- 5. Structural Characterization of Binding Mode of Smoking Cessation Drugs to Nicotinic Acetylcholine Receptors through Study of Ligand Complexes with Acetylcholine-binding Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Table 23 from (-)-Cytisine and derivatives: synthesis, reactivity, and applications. | Semantic Scholar [semanticscholar.org]
- 7. Pre-clinical properties of the  $\alpha 4\beta 2$  nicotinic acetylcholine receptor partial agonists varenicline, cytisine and dianicline translate to clinical efficacy for nicotine dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Animal Models to Investigate the Impact of Flavors on Nicotine Addiction and Dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytisinicline vs. Varenicline in Tobacco Addiction: A Literature Review Focused on Emotional Regulation, Psychological Symptoms, and Mental Health - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cytisine, a Partial Agonist of  $\alpha 4\beta 2$  Nicotinic Acetylcholine Receptors, Reduced Unpredictable Chronic Mild Stress-Induced Depression-Like Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. CC4, a dimer of cytisine, is a selective partial agonist at  $\alpha 4\beta 2/\alpha 6\beta 2$  nAChR with improved selectivity for tobacco smoking cessation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytisine as an Emerging Tool for Smoking Cessation and Addiction Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ncsct.co.uk [ncsct.co.uk]
- 15. lifechemicals.com [lifechemicals.com]
- 16. Synthesis and Pharmacological Evaluation of Novel 9- and 10- Substituted Cytisine Derivatives - Nicotinic Ligands of Enhanced Subtype Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and preliminary pharmacological evaluation of some cytisine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A randomized placebo-controlled clinical trial of five smoking cessation pharmacotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Enduring Saga of Cytisine: From Folk Remedy to Modern Pharmacotherapy]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b100878#the-history-of-tabex-and-its-active-ingredient-cytisine]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)